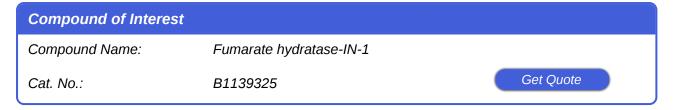


Fumarate Hydratase-IN-1 Administration in Mice: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to malate.[1][2] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell carcinoma (HLRCC), where the accumulation of fumarate acts as an oncometabolite, driving oncogenic signaling pathways.[3][4] **Fumarate hydratase-IN-1** (FH-IN-1) is a cell-permeable, small molecule inhibitor of FH, making it a valuable tool for studying the biological consequences of FH inhibition and for preclinical evaluation of targeting this pathway in various disease models.[5][6]

These application notes provide a comprehensive guide for the in vivo administration of **Fumarate hydratase-IN-1** in mice, covering its mechanism of action, formulation, administration protocols, and expected biological outcomes.

Mechanism of Action

Fumarate hydratase-IN-1 competitively inhibits the enzymatic activity of fumarate hydratase. This inhibition leads to the intracellular accumulation of fumarate, which has several downstream consequences:

 Metabolic Reprogramming: The block in the TCA cycle leads to a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1]



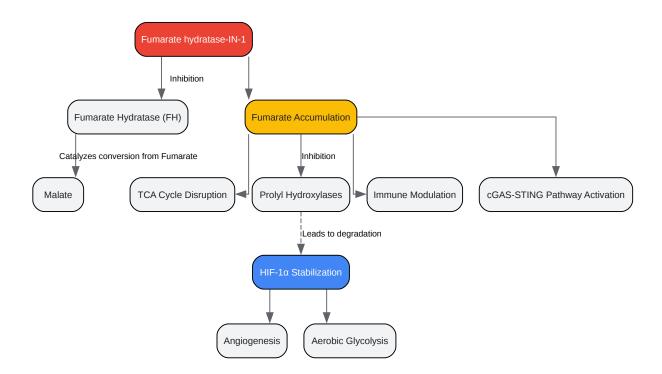




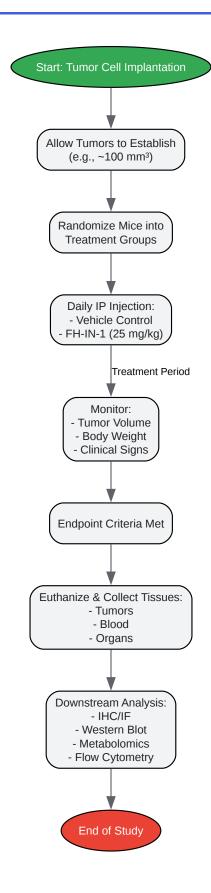
- Pseudohypoxia: Accumulated fumarate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) even under normoxic conditions.[4]
 This can promote angiogenesis and tumor growth.[3]
- Immune Modulation: Fumarate has been shown to modulate immune responses. For instance, it can suppress the anti-tumor capacity of CD8+ T cells.
- Induction of Innate Immunity: Inhibition of FH can lead to the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA), which in turn can activate the cGAS-STING and other innate immune pathways, leading to the production of type-I interferons.

Signaling Pathway of Fumarate Hydratase Inhibition

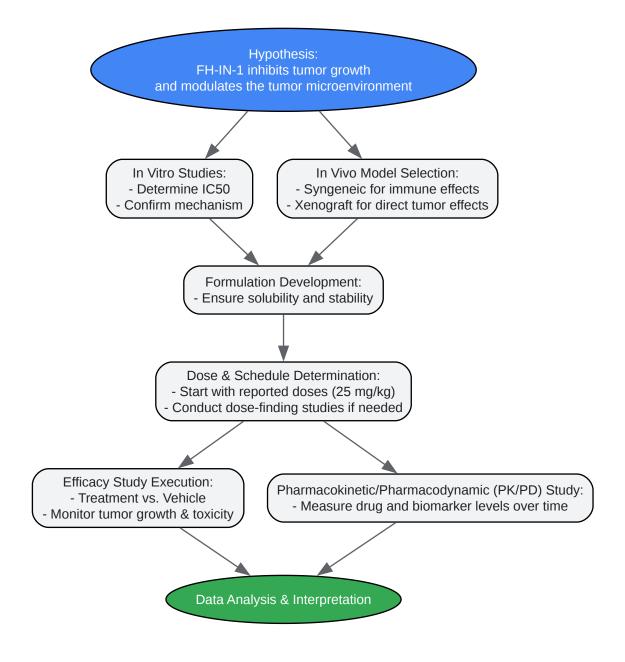












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